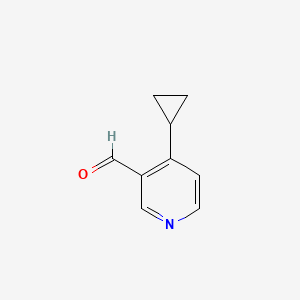

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile

Vue d'ensemble

Description

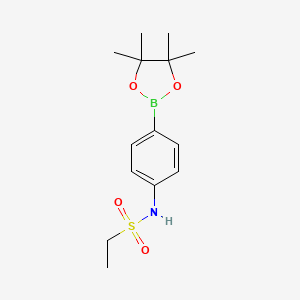

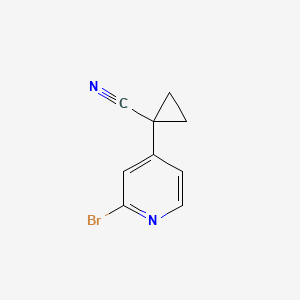

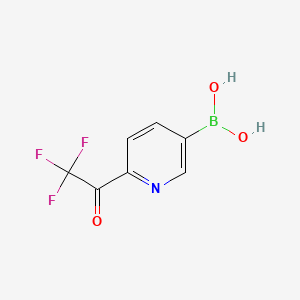

“1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile” is a chemical compound with the CAS Number: 1279815-46-1. It has a molecular weight of 223.07 and its molecular formula is C9H7BrN2 . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It should be stored at room temperature . Unfortunately, no further physical or chemical properties like boiling point or solubility were found.Applications De Recherche Scientifique

Cyclopropane Derivatives in Scientific Research

Cyclopropane derivatives, including compounds structurally related to "1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile," are of significant interest in scientific research due to their unique chemical properties and potential applications:

Oxyfunctionalization of Cyclopropane Derivatives : The activation of the CH2 group adjacent to cyclopropanes allows for the efficient synthesis of carbonylcyclopropanes. This process is crucial for creating compounds with high ring strain, enabling unique chemical reactions and facilitating the development of novel synthetic methodologies. The oxidation of cyclopropane-containing hydrocarbons into cyclopropylketones is a representative approach, employing powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems (Sedenkova et al., 2018).

Cyclopropanation Reactions : Cyclopropane structures are integral to natural and biologically active products. [2+1]-type cyclopropanation reactions represent a key strategy for the synthesis of these compounds, offering a direct route to cyclopropane-containing molecules. This approach is categorized into several methods, including Michael-induced ring closure and the Simmons-Smith reaction, highlighting the versatility of cyclopropanation in synthesizing complex organic structures (Kamimura, 2014).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard to health. The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1-(2-bromopyridin-4-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLRZPZCPJJBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

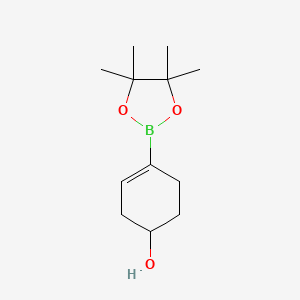

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)